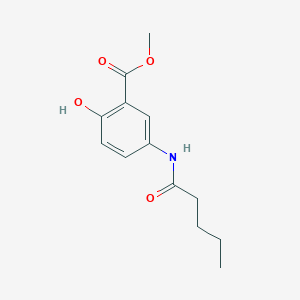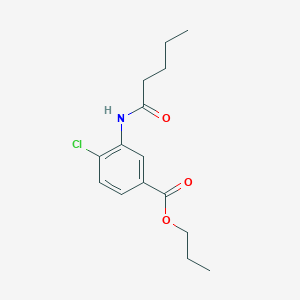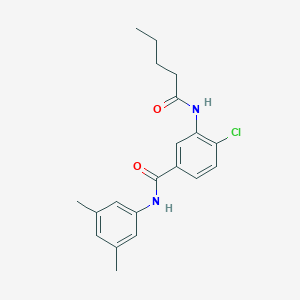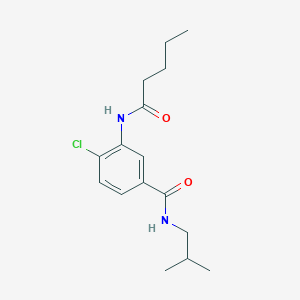![molecular formula C21H17FN2O3 B308995 N-(4-fluorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide](/img/structure/B308995.png)
N-(4-fluorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide, also known as FMBA, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been found to exhibit promising results in various scientific research studies.
科学的研究の応用
N-(4-fluorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. N-(4-fluorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide has also been reported to possess anti-inflammatory and analgesic properties. Furthermore, it has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of N-(4-fluorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). Inhibition of COX-2 leads to a decrease in the production of prostaglandins, which are involved in inflammation. Inhibition of AChE leads to an increase in the levels of acetylcholine, which is involved in cognitive function.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide has been reported to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis. N-(4-fluorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide has also been reported to possess anti-inflammatory and analgesic properties by inhibiting the production of prostaglandins. Furthermore, it has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease by inhibiting the activity of AChE.
実験室実験の利点と制限
N-(4-fluorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide has several advantages for lab experiments. It is easy to synthesize and yields high purity product. It has been extensively studied for its potential therapeutic applications and has exhibited promising results in various scientific research studies. However, N-(4-fluorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide also has some limitations for lab experiments. Its mechanism of action is not fully understood, and further studies are required to elucidate its therapeutic potential. Additionally, its toxicity and pharmacokinetics need to be studied further.
将来の方向性
There are several future directions for the study of N-(4-fluorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide. Firstly, its mechanism of action needs to be fully elucidated in order to understand its therapeutic potential. Secondly, its toxicity and pharmacokinetics need to be studied further in order to determine its safety and efficacy in humans. Thirdly, it can be studied for its potential use in the treatment of other diseases such as multiple sclerosis and rheumatoid arthritis. Fourthly, it can be studied for its potential use in combination therapy with other drugs. Lastly, it can be studied for its potential use as a diagnostic tool for certain diseases.
Conclusion
In conclusion, N-(4-fluorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits anticancer, anti-inflammatory, and analgesic properties, and has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Its mechanism of action is not fully understood, and further studies are required to elucidate its therapeutic potential. N-(4-fluorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of N-(4-fluorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide, including further elucidation of its mechanism of action, study of its toxicity and pharmacokinetics, and study of its potential use in combination therapy with other drugs.
合成法
The synthesis of N-(4-fluorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide involves the reaction of 4-fluoroaniline with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-aminobenzamide to obtain N-(4-fluorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide. The synthesis of N-(4-fluorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide has been reported to be efficient and yields high purity product.
特性
製品名 |
N-(4-fluorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide |
|---|---|
分子式 |
C21H17FN2O3 |
分子量 |
364.4 g/mol |
IUPAC名 |
N-(4-fluorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C21H17FN2O3/c1-27-17-6-4-5-14(13-17)20(25)24-19-8-3-2-7-18(19)21(26)23-16-11-9-15(22)10-12-16/h2-13H,1H3,(H,23,26)(H,24,25) |
InChIキー |
MBKDNYDNWQGYQM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)F |
正規SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-3-[(2-phenoxypropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308913.png)
![Ethyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308914.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308915.png)








![N-(2-ethoxyphenyl)-3-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B308931.png)
![4-chloro-N-phenyl-3-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B308933.png)
![N-(2-chlorophenyl)-4-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B308934.png)